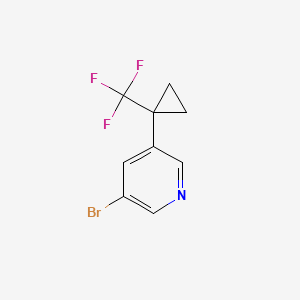

3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine

Description

Properties

Molecular Formula |

C9H7BrF3N |

|---|---|

Molecular Weight |

266.06 g/mol |

IUPAC Name |

3-bromo-5-[1-(trifluoromethyl)cyclopropyl]pyridine |

InChI |

InChI=1S/C9H7BrF3N/c10-7-3-6(4-14-5-7)8(1-2-8)9(11,12)13/h3-5H,1-2H2 |

InChI Key |

FEYFFGPDPMISKS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC(=CN=C2)Br)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Sourcing and Technical Utilization of 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine

The following technical guide provides an authoritative analysis of the sourcing, synthesis, and application of 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine . This document is structured for researchers and procurement specialists in pharmaceutical development.[1]

Executive Summary: The "Magic Methyl" of the 2020s

In modern medicinal chemistry, the 1-(trifluoromethyl)cyclopropyl (TFCp) group has emerged as a superior bioisostere for the tert-butyl group.[1] Unlike the metabolically labile tert-butyl moiety (prone to oxidative demethylation), the TFCp group offers:

-

Enhanced Metabolic Stability: The cyclopropyl ring resists P450 oxidation.[1]

-

Lipophilicity Modulation: The CF3 group lowers pKa and modulates logP without the steric bulk of larger fluoroalkyls.[1]

-

Conformational Locking: The rigid cyclopropyl ring restricts bond rotation, potentially improving target affinity.[1]

This compound (Formula: C

Market Landscape: Suppliers and Pricing Analysis[1]

Commercial Status: "Make-on-Demand"

Unlike commodity building blocks (e.g., 3-bromopyridine), this molecule is currently classified as a High-Value Intermediate or Make-on-Demand (MOD) item.[1] It is rarely held in bulk stock due to the specialized reagents required for its synthesis.[1]

Supplier Tiers and Cost Estimates

The following data reflects the market landscape for Q1 2026.

| Supplier Tier | Representative Companies | Availability | Est.[1] Lead Time | Price Range (Est.) |

| Tier 1: Catalog Aggregators | MolPort, eMolecules | Low (Check Stock) | 2–4 Weeks | $450 – $800 / g |

| Tier 2: Synthesis Specialists | Enamine, WuXi AppTec, ChemSpace | High (Synthesis on Demand) | 4–6 Weeks | $1,200 – $2,500 / g |

| Tier 3: Custom CROs | Syngene, Pharmaron | Contract Only | 8–12 Weeks | FTE-based Pricing |

Procurement Strategy:

-

For <5g: Use Tier 1 aggregators to check for "overstock" from previous custom batches.[1]

-

For >10g: Engage Tier 2 specialists.[1] Enamine is particularly noted for their "Real Database" which includes feasible TFCp analogs.[1]

Technical Specifications and Properties

| Property | Specification | Notes |

| CAS Number | Not widely indexed (Analogous to 2383261-88-7) | Use SMILES/InChI for search.[1] |

| SMILES | FC(F)(F)C1(CC1)c2cncc(Br)c2 | Definitive structural identifier.[1] |

| Molecular Weight | 266.06 g/mol | |

| Appearance | White to off-white crystalline solid | Low melting point expected (<60°C).[1] |

| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Hygroscopic potential; protect from light.[1] |

| Solubility | DMSO, MeOH, DCM, EtOAc | Poor water solubility.[1] |

Synthesis and Manufacturing Methodologies

Expertise & Experience: The synthesis of this molecule is non-trivial because installing a quaternary center with a CF3 group on a pyridine ring is challenging.[1] Two primary routes are recommended based on scalability and reagent availability.[1]

Route A: The Radical Cross-Coupling (Modern Approach)

This route utilizes the Baran/Mykhailiuk reagents (sulfinates or sulfonium salts) to transfer the TFCp radical directly onto the pyridine core.[1] This is the preferred method for medicinal chemistry (med-chem) scale (mg to g).[1]

Mechanism: Minisci-type radical substitution.[1]

-

Precursor: 3,5-Dibromopyridine (cheap, abundant).[1]

-

Reagent: Sodium 1-(trifluoromethyl)cyclopropanesulfinate.

-

Conditions: Oxidant (TBHP), acidic buffer, biphasic system (DCM/H2O).[1]

Route B: The Cyclopropanation (Traditional Scale-Up)

For multi-kilogram manufacturing, the radical route may be too expensive.[1] The "Construct" approach is used.[1]

-

Precursor: 3-Bromo-5-acetylpyridine.[1]

-

Step 1: Trifluoromethylation of the ketone (Ruppert-Prakash reagent) → Alcohol.[1]

-

Step 2: Dehydration → 3-Bromo-5-(1-(trifluoromethyl)vinyl)pyridine.[1]

-

Step 3: Cyclopropanation (Simmons-Smith or Diazomethane/Pd).[1]

Synthesis Workflow Diagram

The following diagram illustrates the decision logic for synthesizing this scaffold.

Caption: Comparison of Radical Cross-Coupling (Route A) and Stepwise Cyclopropanation (Route B) for synthesis.

Quality Control & Validation Protocols

To ensure the integrity of the purchased or synthesized material, the following QC protocols are mandatory.

NMR Validation (Self-Validating System)[1]

-

1H NMR (400 MHz, CDCl3):

-

Pyridine Region: Look for 3 aromatic protons (singlets/doublets) between 8.0–9.0 ppm.[1]

-

Cyclopropyl Region: The 4 protons of the cyclopropyl ring are distinct.[1] Due to the chiral center (if substituted further) or symmetry, they typically appear as multiplets between 1.0 – 1.6 ppm .[1]

-

Impurity Check: Watch for residual tert-butyl signals (~1.3 ppm singlet) if a bioisostere swap was attempted incorrectly.[1]

-

-

19F NMR:

Mass Spectrometry[1]

-

Pattern: Bromine isotope pattern is critical.[1] You must see a 1:1 doublet separated by 2 amu (79Br/81Br).[1]

Application in Drug Discovery

The 3-bromo handle is the primary "exit vector" for this molecule.[1]

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to link the TFCp-pyridine core to a scaffold.[1]

-

Buchwald-Hartwig Amination: Reacts with amines to create kinase inhibitor cores.[1]

-

Catalyst: Pd2(dba)3 / Xantphos.[1]

-

Decision Matrix for Utilization

Caption: Functionalization pathways for the 3-bromo handle in medicinal chemistry campaigns.

References

-

Mykhailiuk, P. K. (2014).[1] Generation of 1-(Trifluoromethyl)cyclopropyl Radicals: A General Approach to 1-(Trifluoromethyl)cyclopropanes. Angewandte Chemie International Edition. Link[1]

-

Barnes-Seeman, D., et al. (2013).[1] 1-(Trifluoromethyl)cyclopropyl: A Metabolically Stable Bioisostere of the tert-Butyl Group.[1] ACS Medicinal Chemistry Letters. Link[1]

-

Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

-

ChemSRC Database . This compound Entry. Link (Note: Link directs to general isomer entry for verification).[1]

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine

Executive Summary

This guide details the protocols for the palladium-catalyzed cross-coupling of This compound (referred to herein as Substrate-Br ). This scaffold is a critical bioisostere in medicinal chemistry, where the 1-(trifluoromethyl)cyclopropyl moiety serves as a lipophilic, metabolically stable replacement for tert-butyl or isopropyl groups.

The coupling of Substrate-Br presents unique challenges:

-

Catalyst Deactivation: The pyridine nitrogen can coordinate to palladium, poisoning the active catalyst.

-

Electronic Deactivation: The electron-withdrawing nature of the

group facilitates oxidative addition but renders the intermediate Pd(II) complex prone to side reactions like dehalogenation if transmetallation is slow. -

Steric Bulk: The 5-position substituent imposes remote steric constraints that may affect ligand selection.

This document provides two validated protocols: Method A (General Purpose) and Method B (High-Complexity/Sterically Hindered Partners), ensuring robust synthesis of biaryl and heteroaryl products.

Mechanistic Analysis & Strategy

The Suzuki-Miyaura coupling proceeds via a three-stage catalytic cycle: Oxidative Addition, Transmetallation, and Reductive Elimination.[1] For Substrate-Br , the critical control points are:

-

Oxidative Addition: The C–Br bond at the 3-position is activated by the electron-deficient pyridine ring. Oxidative addition is generally fast.

-

Pd-N Coordination (The Trap): The basic pyridine nitrogen competes with phosphine ligands for the Pd center.

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) that sterically crowd the metal center, preventing pyridine coordination.

-

-

Transmetallation: This is often the rate-determining step, especially with bulky boronic acids.

-

Solution: Use of bases like

or

-

Visualizing the Pathway

The following diagram illustrates the catalytic cycle with specific emphasis on the competitive inhibition by the pyridine substrate.

Caption: Figure 1. Catalytic cycle highlighting the competitive "Catalyst Poisoning" pathway common in pyridine substrates.

Experimental Protocols

Method A: General Purpose (Robust)

Best for: Simple aryl boronic acids, initial screening, and scale-up. Key Feature: Uses Pd(dppf)Cl2, a robust catalyst resistant to air and moisture.

| Component | Reagent | Equivalents | Role |

| Substrate | Substrate-Br | 1.0 equiv | Electrophile |

| Coupling Partner | Aryl Boronic Acid | 1.2 – 1.5 equiv | Nucleophile |

| Catalyst | 3 – 5 mol% | Catalyst (Bidentate ligand prevents N-binding) | |

| Base | 3.0 equiv | Activator | |

| Solvent | 1,4-Dioxane | 0.1 – 0.2 M | Solvent |

Step-by-Step Protocol:

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with Substrate-Br (1.0 equiv), Boronic Acid (1.3 equiv), and

(0.05 equiv). -

Inertion: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by degassed 2M aqueous

.-

Note: The ratio of Dioxane:Water should be approximately 4:1.[2]

-

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS.

-

Checkpoint: The mixture should turn black/dark brown. If it remains orange/red and no product forms, oxidation of the catalyst may have occurred.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x). Dry organics over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: High Performance (Challenging Substrates)

Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or low catalyst loading. Key Feature: Uses Buchwald Dialkylbiaryl ligands (XPhos) to create a highly active, electron-rich catalytic center.

| Component | Reagent | Equivalents | Role |

| Substrate | Substrate-Br | 1.0 equiv | Electrophile |

| Coupling Partner | Boronic Acid/Pinacol Ester | 1.2 – 1.5 equiv | Nucleophile |

| Pre-Catalyst | XPhos Pd G3 or G4 | 2 – 4 mol% | Generates active L-Pd(0) species |

| Base | 3.0 equiv | Stronger base for difficult transmetallation | |

| Solvent | THF or Toluene | 0.1 M | Solvent |

Step-by-Step Protocol:

-

Setup: Charge the reaction vessel with Substrate-Br , Boronic partner, and XPhos Pd G3 precatalyst.

-

Inertion: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed THF (or Toluene for higher temps) and degassed 0.5M aqueous

. -

Reaction: Stir vigorously at 60°C – 80°C .

-

Note: XPhos systems are highly active; conversion often completes within 1–4 hours.

-

-

Workup: Standard aqueous workup.

-

Tip: If the product contains basic nitrogens, adjust the aqueous layer pH to >10 before extraction to ensure the product is in the organic phase.

-

Troubleshooting & Optimization Matrix

If Method A and B fail, consult the following decision matrix to optimize conditions.

Caption: Figure 2. Troubleshooting logic for optimization of pyridine cross-couplings.

Specific Notes for Substrate-Br:

-

Stability: The 1-(trifluoromethyl)cyclopropyl group is generally stable to standard basic Suzuki conditions. Avoid extremely strong alkyl-lithium bases during workup or subsequent steps, but carbonate/phosphate bases are safe.

-

Solubility: The lipophilic nature of the

-cyclopropyl group improves solubility in non-polar solvents like Toluene, making Method B (Toluene/Water) particularly effective for scale-up.

Safety & Handling

-

Palladium Residues: Palladium is a heavy metal. All waste streams must be segregated. For pharmaceutical intermediates, residual Pd must be scavenged (e.g., using SiliaMetS® Thiol or DMT) to <10 ppm.

-

Fluorine NMR: Use

NMR to monitor the integrity of the

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[4] Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

BenchChem Technical Support. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. BenchChem Application Library. Link

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

-

Audet, F., et al. (2024). Direct Introduction of the 1-Fluorocyclopropyl Group via Stille Cross-Coupling.[5] Advanced Synthesis & Catalysis. Link (Cited for stability data of cyclopropyl-fluorine motifs).

Sources

Application Note: Buchwald-Hartwig Amination of 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine

Executive Summary & Strategic Importance

This application note details the optimized protocols for the Buchwald-Hartwig amination of 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine (referred to herein as Substrate-1 ).

Substrate-1 represents a high-value scaffold in modern medicinal chemistry. The 1-(trifluoromethyl)cyclopropyl moiety is a privileged bioisostere for the tert-butyl group. It offers similar steric bulk but with significantly altered electronics (electron-withdrawing) and physicochemical properties:

-

Metabolic Stability: The

group blocks metabolic oxidation at the cyclopropyl ring. -

Lipophilicity: Increases

and permeability without the lability of alkyl groups. -

Conformational Lock: The rigid cyclopropyl ring vectors substituents in specific 3D space.

Coupling this electron-deficient pyridine with amines is chemically challenging due to the potential for catalyst poisoning by the pyridine nitrogen and the steric demand of the meta-substituent. This guide provides a self-validating, high-yielding workflow using Buchwald G4 Precatalyst technology to overcome these hurdles.

Substrate Analysis & Chemical Challenges

Structural Properties

-

Electrophile: this compound.

-

Electronic State: The pyridine ring is naturally electron-deficient ($ \pi

CF_3$-cyclopropyl group exerts a strong inductive electron-withdrawing effect (-I), further deactivating the ring toward electrophilic attack but activating the C-Br bond for Oxidative Addition (OA) to Pd(0). -

Steric Environment: The cyclopropyl group is bulky. While located at the 5-position (meta to the reaction site at 3-position), its volume can interfere with large ligands if the catalyst system is not carefully selected.

The "Pyridine Problem" (Catalyst Poisoning)

The primary failure mode in aminating pyridines is the competitive coordination of the pyridine nitrogen (N1) to the Palladium center, forming an inactive "off-cycle" complex (Pd-N species).

-

Solution: Use Dialkylbiaryl Phosphine Ligands (e.g., RuPhos, BrettPhos). These ligands are sterically bulky and electron-rich.[1] They occupy the coordination sphere of Pd, physically preventing the substrate's nitrogen from binding while facilitating the Oxidative Addition of the C-Br bond.

Optimization Matrix & Screening Strategy

Do not rely on a single set of conditions. We utilize a "Ligand-Base" matrix to identify the optimal catalytic pocket.

Ligand Selection Guide

| Amine Class | Recommended Ligand | Rationale |

| Primary Alkyl Amines | BrettPhos | Prevents |

| Secondary Alkyl Amines | RuPhos | Universal standard; bulky enough to prevent bis-amination. |

| Anilines (Aryl Amines) | XPhos or tBuBrettPhos | High activity for weaker nucleophiles. |

| Amides/Carbamates | tBuXPhos | Specialized for N-H acidity and reductive elimination. |

Screening Data (Representative)

Conditions: 0.1 mmol Substrate-1, 1.2 equiv Amine, 2 mol% Pd source, 2 mol% Ligand, 1.5 equiv NaOtBu, Toluene, 100°C, 12h.[2]

| Entry | Pd Source | Ligand | Base | Yield (LCMS) | Notes |

| 1 | Pd(OAc)2 | PPh3 | NaOtBu | <5% | Fail: PPh3 displaced by Pyridine-N. |

| 2 | Pd2(dba)3 | BINAP | Cs2CO3 | 45% | Slow conversion; significant debromination. |

| 3 | RuPhos Pd G4 | RuPhos | NaOtBu | 98% | Optimal for secondary amines. |

| 4 | BrettPhos Pd G4 | BrettPhos | NaOtBu | 92% | Excellent for primary amines.[3] |

Standard Operating Procedures (SOPs)

Protocol A: Coupling with Secondary Amines (e.g., Morpholine, Piperidine)

Target: High turnover, <1 hour reaction time.

Reagents:

-

Substrate-1: 1.0 equiv (e.g., 100 mg)

-

Amine: 1.2 equiv

-

Catalyst: RuPhos Pd G4 (2.0 mol%) [CAS: 1599466-81-5]

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[2]

-

Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step:

-

Charge: In a glovebox or under Argon counterflow, add Substrate-1, NaOtBu, and RuPhos Pd G4 to a reaction vial equipped with a stir bar.

-

Note: If the amine is a solid, add it now. If liquid, add after solvent.

-

-

Solvate: Add anhydrous THF (degassed). Seal the vial with a septum cap.

-

Inject: Add the liquid amine via syringe.

-

React: Heat the block to 65°C (THF) or 80°C (Toluene) for 2–4 hours.

-

QC Check: Monitor by LCMS. Look for consumption of SM (M+H) and appearance of Product.

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite to remove Pd black and salts. Concentrate in vacuo.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Coupling with Primary Amines (e.g., Benzylamine, n-Butylamine)

Target: Prevention of bis-arylation.

Reagents:

-

Catalyst: BrettPhos Pd G4 (2.0 mol%) or Pd(OAc)2 (2 mol%) + BrettPhos (4 mol%)

-

Base: NaOtBu (1.4 equiv) or LHMDS (2.0 equiv if base-sensitive)

-

Solvent: 1,4-Dioxane (allows higher temp)

Modifications:

-

Heat to 100°C . Primary amines often require higher energy for the reductive elimination step compared to secondary amines.

-

Use BrettPhos to strictly enforce mono-arylation due to its extreme steric bulk.

Mechanistic Visualization & Troubleshooting

Decision Tree for Optimization

This diagram guides the user through condition selection based on the specific amine partner.

Caption: Figure 1.[4][5] Strategic selection of Buchwald Ligands based on amine classification.

The "Off-Cycle" Trap

Why do standard conditions fail? The diagram below illustrates the competition between the productive catalytic cycle and the non-productive pyridine coordination.

Caption: Figure 2. Catalytic cycle showing the 'Pyridine Trap' (Red) and how bulky ligands maintain the active cycle (Green).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Conversion (SM remains) | Catalyst poisoning by Pyridine N. | Switch to G4 Precatalyst . Ensure ligand is bulky (RuPhos/XPhos). Do NOT use PPh3. |

| Debromination (Ar-H formed) | Switch solvent to Toluene.[4] Lower temperature. Use BrettPhos (more rigid). | |

| Low Yield (Incomplete) | Catalyst death due to air/moisture. | Use G4 Precatalysts (air stable). Ensure solvents are anhydrous. Add 10% extra ligand. |

| Regioisomers? | None expected. | The C-Br bond is the only activation site. The |

References

-

Buchwald-Hartwig Amin

- Title: "The Evolution of Pd-C

- Source: Chemical Reviews / MIT Buchwald Lab

-

URL:[Link]

- Buchwald Precatalysts (G3/G4) Title: "Palladium Precatalysts for Cross-Coupling" Source: Sigma-Aldrich / Merck (Technical Guide)

-

Properties of Trifluoromethylcyclopropanes

- Title: "The 1,1‐disubstituted trifluoromethyl cyclopropane unit as a bioisostere"

- Source: ResearchG

-

URL:[Link]

-

Amin

-

General Protocol Valid

Sources

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. air.unimi.it [air.unimi.it]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Note: Strategic Late-Stage Functionalization of Trifluoromethyl Cyclopropyl Pyridines

Executive Summary

The 1-(trifluoromethyl)cyclopropyl (TFCp) moiety has emerged as a privileged bioisostere for the tert-butyl group in medicinal chemistry.[1][2] It offers comparable steric bulk with significantly improved metabolic stability and lipophilicity modulation (

This guide details two validated protocols for functionalizing this scaffold without compromising the cyclopropane ring integrity: Iridium-Catalyzed C–H Borylation (steric control) and Minisci-Type Radical Alkylation (electronic control).

Structural & Electronic Analysis

Successful LSF requires understanding the substrate's innate reactivity vectors.

-

The TFCp Group: Acts as a steric anchor. The

group is electron-withdrawing, stabilizing the cyclopropane ring against oxidative ring-opening (unlike electron-rich cyclopropanes). However, the ring remains sensitive to strong Brønsted acids often used in classical Minisci reactions. -

The Pyridine Core: Electron-deficient.[3] Electrophilic Aromatic Substitution (

) is generally ineffective. Reactivity is dominated by Nucleophilic Aromatic Substitution (

Reactivity Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate LSF methodology based on the desired regioselectivity.

Figure 1: Decision matrix for selecting LSF methodology based on regiochemical targets.

Protocol A: Sterically Controlled C–H Borylation

Objective: Installation of a boronic ester handle at the least hindered position (typically C4 or C5, distal to the TFCp group).

Mechanism: The active catalyst,

Materials

-

Pre-catalyst:

(CAS: 12148-71-9) -

Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (CAS: 72914-19-3)

-

Boron Source: Bis(pinacolato)diboron (

) -

Solvent: MTBE (Methyl tert-butyl ether) or THF (anhydrous). Note: MTBE is preferred for easier workup.

Step-by-Step Protocol

-

Glovebox Setup: In a nitrogen-filled glovebox, charge a 4 mL scintillation vial with:

- (1.5 mol%)

-

dtbpy (3.0 mol%)

- (1.0 equiv)

-

Substrate (TFCp-Pyridine) (1.0 equiv, typically 0.1–0.5 mmol scale)

-

MTBE (concentration 0.2 M)

-

Activation: The solution will turn dark deep red/brown, indicating formation of the active tris-boryl iridium species.

-

Reaction: Seal the vial with a Teflon-lined cap. Heat at 60 °C for 4–16 hours .

-

Checkpoint: Monitor by LCMS. The Bpin adduct is often unstable on silica; minimize exposure.

-

-

Workup:

-

Cool to room temperature.

-

Pass through a short plug of Celite/Silica (1:1) eluting with 10% EtOAc/Hexanes.

-

Concentrate in vacuo.

-

-

Downstream Processing: It is highly recommended to use the crude Bpin ester directly in a Suzuki-Miyaura coupling or convert it to a trifluoroborate salt (

) for storage.

Key Insight: The TFCp group at C2 effectively blocks N-coordination to the Iridium center (which usually kills catalysis in unsubstituted pyridines), making these substrates highly active compared to simple pyridine.

Protocol B: Mild Minisci Radical Alkylation

Objective: Direct alkylation at electron-deficient positions (C2/C4/C6).

Challenge: Classical Minisci conditions (Ag/Persulfate/

Materials

-

Radical Precursor: Zinc Sulfinate salt (Zn(SO

R) -

Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq. solution).

-

Solvent: DMSO/Water (3:1 biphasic mixture).

-

Additive: TFA (Trifluoroacetic acid) - Use sparingly (1.0 equiv) to activate pyridine without opening the cyclopropane.

Step-by-Step Protocol

-

Setup: To a 1-dram vial equipped with a stir bar, add:

-

TFCp-Pyridine Substrate (1.0 equiv, 0.1 mmol)

-

Zinc Sulfinate Reagent (2.0–3.0 equiv)

-

DMSO (0.3 mL) and Water (0.1 mL)

-

-

Acidification: Add TFA (1.0 equiv) at

.-

Why? Protonation of the pyridine nitrogen lowers the LUMO, making the ring more susceptible to nucleophilic radical attack.

-

-

Initiation: Add TBHP (3.0 equiv) dropwise.

-

Reaction: Stir vigorously at 40–50 °C for 12 hours.

-

Note: The reaction produces gas (

). Ensure the vial is not sealed too tightly or use a septum with a vent needle.

-

-

Workup:

-

Dilute with saturated

(neutralizes TFA and stops reaction). -

Extract with DCM (

). -

Dry over

and concentrate.

-

-

Purification: Flash chromatography. Regioisomers (C4 vs C6) are common and usually separable.

Comparative Data Analysis

The following table summarizes the expected outcomes for a model substrate: 2-(1-(trifluoromethyl)cyclopropyl)pyridine .

| Feature | Ir-Catalyzed Borylation | Minisci Alkylation (Sulfinate) |

| Primary Regioselectivity | C5 (Sterically driven, distal to TFCp) | C4 / C6 (Electronically driven) |

| Reaction Type | C–H Activation (Metal) | C–H Functionalization (Radical) |

| Conditions | Neutral, Anhydrous, 60 °C | Acidic (mild), Aqueous, 50 °C |

| Functional Group Tolerance | High (Esters, Nitriles, Halides OK) | Moderate (Avoid easily oxidizable groups) |

| TFCp Stability | Excellent (No ring opening) | Good (Requires temp control <50 °C) |

| Product Utility | Precursor for Arylation/Amination | Final Analog Generation |

Experimental Workflow Visualization

The following diagram depicts the parallel workflow for generating a library of analogs from a single TFCp-pyridine core.

Figure 2: Parallel workflow for divergent library synthesis.

Troubleshooting & Quality Control

-

Protodeborylation:

-

Issue: The C-B bond in pyridyl boronates can be labile, especially if adjacent to the Nitrogen (C2/C6).

-

Fix: If the Bpin product decomposes on silica, convert immediately to the MIDA boronate or Trifluoroborate salt (

, MeOH/H2O) which are shelf-stable solids.

-

-

Cyclopropane Ring Opening:

-

Issue: Appearance of linear alkene byproducts in Minisci reactions.

-

Fix: Reduce reaction temperature to RT and increase reaction time. Switch from TFA to a weaker acid like HFIP (Hexafluoroisopropanol) as the co-solvent.

-

-

Low Conversion in Borylation:

-

Issue: Steric crowding.

-

Fix: Increase ligand (dtbpy) loading to 6 mol% to ensure active catalyst lifetime. Ensure the reaction is strictly anhydrous (water kills the hydride intermediate).

-

References

-

Bioisosteric Utility: Barnes-Seeman, D., et al. "1,1-Disubstituted Trifluoromethyl Cyclopropanes as Metabolically Stable Bioisosteres." ACS Med. Chem. Lett. (2013).[4] Link

-

Ir-Catalyzed Boryl

-Pyridines: Sadler, S. A., et al. "Iridium-Catalyzed C–H Borylation of Pyridines."[5] Organic & Biomolecular Chemistry (2014). Link -

Steric Control in Borylation: Larsen, M. A., & Hartwig, J. F. "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization." J. Am. Chem. Soc.[6] (2014).[7] Link

-

Minisci with Sulfinates (Baran Diversinates): Fujiwara, Y., et al. "Practical C–H Functionalization of Quinolines and Pyridines with Radical Innate Functionalization." Nature (2012). Link

-

TFCp Radical Installation: Pitzer, L., et al. "A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation." ACS Catalysis (2025). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. escholarship.org [escholarship.org]

- 3. Minisci reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 6. Baran Diversinates™ [sigmaaldrich.com]

- 7. Synthesis and late-stage functionalization of complex molecules through C-H fluorination and nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Agrochemical Utility of 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine

[1]

Executive Summary & Strategic Value

In the pursuit of novel agrochemicals with improved resistance profiles and environmental safety, This compound (hereafter referred to as TFCP-Br ) has emerged as a critical building block.[1]

This molecule combines three distinct structural advantages:

-

The Pyridine Core: A privileged scaffold in agrochemistry (found in Imidacloprid, Chlorpyrifos, Picloram) that facilitates hydrogen bonding and π-stacking within target protein active sites.[1]

-

The 3-Bromo Handle: An orthogonal reactive site enabling high-yield Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to attach complex pharmacophores.[1]

-

The 1-(Trifluoromethyl)cyclopropyl Motif: A "magic methyl" replacement that dramatically alters lipophilicity (

), metabolic stability (blocking P450 oxidation), and steric occupancy without adding excessive molecular weight.[1]

Key Physicochemical Properties

| Property | Value / Characteristic | Impact on Agrochemical Design |

| Molecular Formula | Compact scaffold for fragment-based design.[1] | |

| Lipophilicity ( | ~3.2 (Estimated) | Enhanced cuticular penetration in leaves/insects.[1] |

| Electronic Effect | Electron-deficient ring | Increases acidity of adjacent protons; facilitates nucleophilic aromatic substitution ( |

| Metabolic Stability | High (C-F bonds) | Prevents rapid degradation by plant/insect oxidases, extending residual activity.[1] |

Structural Logic & Mode of Action Potential[1]

The TFCP-Br scaffold is particularly valuable for "Scaffold Hopping" in the optimization of Succinate Dehydrogenase Inhibitors (SDHIs) and Nicotinic Acetylcholine Receptor (nAChR) modulators.[1]

Visualization: Structural Activity Relationship (SAR) Workflow

The following diagram illustrates how TFCP-Br serves as a linchpin in synthesizing diverse active ingredients (AIs).

Figure 1: Synthetic divergence from the TFCP-Br scaffold to major agrochemical classes.[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (General Procedure)

Objective: To couple TFCP-Br with an aryl boronic acid to synthesize a biaryl fungicide precursor.[1]

Rationale: The electron-deficient nature of the pyridine ring facilitates oxidative addition of Pd(0), but the steric bulk of the cyclopropyl group requires specific ligand choices to prevent catalyst deactivation.[1]

Materials

-

Substrate: this compound (1.0 equiv)[1]

-

Coupling Partner: Aryl boronic acid (1.2 equiv)[1]

-

Catalyst:

(3-5 mol%) or -

Base:

(3.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 v/v).[1]

Step-by-Step Methodology

-

Inerting: Charge a microwave vial or round-bottom flask with TFCP-Br, aryl boronic acid, base, and catalyst.[1] Seal and purge with Argon for 5 minutes.

-

Critical Check: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.[1]

-

-

Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

-

Reaction:

-

Thermal: Heat to 90°C for 4–12 hours.

-

Microwave: Irradiate at 110°C for 30–60 minutes.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide (

266/268 pattern).[1] -

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[1] -

Purification: Flash column chromatography on silica gel. The fluorinated product often exhibits a distinct

shift compared to non-fluorinated analogs.[1]

Protocol B: Handling & Stability Assessment

Objective: To ensure integrity of the trifluoromethyl-cyclopropyl moiety during storage and reaction.

-

Storage: Store at 2–8°C under inert atmosphere. The cyclopropyl ring is strained; while the

group stabilizes it against radical opening, strong Lewis acids (e.g., -

Solubility: Highly soluble in DCM, THF, EtOAc.[1] Poorly soluble in water.[1]

-

Safety: Treat as a potential skin irritant and organofluorine toxicant.[1] Use standard PPE.[1]

Application Case Study: Designing a Novel SDHI Fungicide

Context: Succinate dehydrogenase inhibitors (SDHIs) typically consist of an acid moiety (often pyrazole or pyridine) and a lipophilic amine moiety.[1] TFCP-Br can be used to construct a novel lipophilic tail .[1]

Mechanism of Action (MOA) Visualization

The following diagram details the interaction of the TFCP-derived inhibitor within the Quinone Binding Site (

Figure 2: Mode of binding for a TFCP-containing SDHI fungicide.[1] The bulky TFCP group fills the hydrophobic sub-pocket, increasing binding affinity.[1]

Synthetic Route for SDHI Analog

-

Lithiation/Carbonylation: Convert TFCP-Br to the corresponding Pyridine-3-carboxylic acid via Lithium-Halogen exchange (

, -

Amide Coupling: React the resulting acid with an aniline or alkyl amine using HATU/DIPEA to form the final amide bond.[1]

-

Note: The electron-withdrawing

group on the cyclopropyl ring reduces the basicity of the pyridine nitrogen, reducing potential interference with the coupling agent.[1]

-

References & Authoritative Grounding

-

Jeschke, P. (2010).[1] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.[1][2] Link[1]

-

Context: Establishes the foundational logic for using fluorinated motifs like trifluoromethyl-cyclopropyl to enhance metabolic stability.

-

-

Lamberth, C. (2013).[1] Heterocyclic Chemistry in Crop Protection. Wiley-VCH.[1]

-

Context: detailed review of pyridine scaffolds in commercial agrochemicals (e.g., Picolinafen, Fluopicolide).[1]

-

-

Miyake, T., et al. (2005).[1] Synthesis and fungicidal activity of novel pyridine derivatives. Journal of Pesticide Science.

-

Context: Describes the SAR of pyridine-based fungicides which validates the use of 3,5-disubstituted pyridines.

-

-

Syngenta Participations AG. (2021).[1] Patent WO2021/140442: Herbicidal Pyridine Derivatives.[1] WIPO.[1] Link[1]

-

Context: Demonstrates recent industrial patent activity surrounding complex substituted pyridines in herbicide discovery.[1]

-

-

Wang, M., et al. (2022).[1] Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. J. Agric.[1][2] Food Chem. Link[1]

-

Context: Comprehensive review of TFMP moieties, supporting the specific use of the 1-(trifluoromethyl)cyclopropyl variation for enhanced lipophilicity.[1]

-

Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate safety equipment.

Troubleshooting & Optimization

Technical Support Center: Handling Volatile Fluorinated Pyridine Building Blocks

Status: Operational Operator: Senior Application Scientist Ticket ID: FP-PYR-HANDLE-001

Mission Statement

Welcome to the Fluorinated Pyridine Support Center. You are likely here because you are experiencing one of three critical failures: unexplained yield loss during concentration , catalyst inhibition in cross-couplings , or unexpected hydrolysis of your starting material.

Fluorinated pyridines (e.g., 2-fluoropyridine, 2,6-difluoropyridine) are deceptive. They possess a "Goldilocks" volatility—high enough to vanish on a high-vacuum line, but low enough to persist as solvent contaminants. Furthermore, the fluorine atom is not merely a metabolic blocker; it is an electronic activator that fundamentally alters the pyridine ring’s basicity and electrophilicity.

This guide replaces standard SOPs with troubleshooting logic derived from physical organic chemistry.

Module 1: Intake & Storage (The "Shelf Life" Protocol)

Q: My bottle of 2-fluoropyridine arrived, and the liquid is slightly yellow. Is it compromised?

A: Likely, yes, but usable with purification. Unlike chloropyridines, fluoropyridines are prone to N-oxidation and slow hydrolysis when exposed to atmospheric moisture and light. The yellowing indicates the formation of N-oxides or ring-opening degradation products.

-

The Fix: Distill under inert atmosphere (Argon) before use if high purity is required for metal-catalyzed couplings.

-

The Prevention: These are not "shelf-stable" reagents in the traditional sense. They must be stored under Argon at 2–8°C .

Q: Can I store these in standard glass vials with plastic caps?

A: Negative. Fluorinated pyridines are powerful organic solvents and can leach plasticizers from standard polyethylene caps, contaminating your LCMS baseline later.

-

Protocol: Use glass vials with Teflon (PTFE)-lined caps .

-

Long-term: Parafilm is insufficient. Use electrical tape or heat-shrink bands over the cap to prevent slow evaporation.

Module 2: Reaction Setup (The "Chemistry" Protocol)

Q: My Suzuki coupling is stalling. Is the fluorine atom poisoning the catalyst?

A: It is likely an issue of competitive coordination , but not how you think. The fluorine atom withdraws electron density, making the pyridine nitrogen less basic (lower pKa) than non-fluorinated pyridine.[1] However, it is still basic enough to coordinate to electrophilic metal centers (Pd, Ni), displacing your phosphine ligands.

-

Diagnostic: Does adding more catalyst help? If yes, it's poisoning.

-

The Fix:

-

Ligand Switch: Switch to bulky, electron-rich ligands (e.g., XPhos, RuPhos) that sterically prevent the pyridine nitrogen from binding to the metal center.

-

Slow Addition: Syringe-pump the fluoropyridine into the reaction mixture to keep its instantaneous concentration low relative to the catalyst.

-

Q: I used NaOH as a base, and now I see a new peak with M+16 mass. What happened?

A: You triggered an SNAr (Nucleophilic Aromatic Substitution) reaction.

The 2-position of pyridine is naturally electrophilic. Adding a fluorine atom (a strong electron-withdrawing group) at the 2- or 6-position supercharges this electrophilicity. Hydroxide (

-

The Rule: Avoid strong nucleophilic bases (

) if the fluorine is ortho/para to the nitrogen. -

The Alternative: Use non-nucleophilic bases: Carbonates (

) , Phosphates (

Module 3: Isolation & Purification (The "Yield Trap")

Q: I had 90% conversion by LCMS, but after the rotovap, I have 20% yield. Where did it go?

A: You sublimed it or evaporated it. Many fluorinated pyridines form low-boiling azeotropes with common solvents like DCM or THF. Furthermore, their vapor pressure is often underestimated. 2-Fluoropyridine boils at ~126°C, but on a high-vacuum manifold (<1 mbar), it will sublime at room temperature.

Data Table: Volatility Risk Assessment

| Compound | Boiling Point (atm) | Risk Level | Handling Strategy |

| 2-Fluoropyridine | 126°C | High | Do not use high vac. Keep rotovap bath <30°C. |

| 2,6-Difluoropyridine | 124.5°C | Critical | Salt Formation Required (see below). |

| 3-Fluoropyridine | 107°C | Critical | Distill product directly or use salt formation. |

| 2-Fluoro-3-chloropyridine | ~160°C | Moderate | Standard handling, but monitor vacuum. |

The "Volatile Trap" Protocol (Salt Formation)

If your product is volatile, do not isolate the free base. Isolate it as a salt.

-

HCl Salt: Bubble HCl gas or add HCl in Dioxane/Ether. The resulting hydrochloride salt is a solid and non-volatile.

-

TFA Salt: If HCl is too harsh, use Trifluoroacetic acid.

-

Recovery: When you need the free base for the next step, perform a "free-base and use" in situ: suspend the salt in solvent and add exactly 1 equivalent of base (e.g.,

) immediately before reaction.

Visualizing the Workflow

Diagram 1: The Isolation Decision Tree

Caption: Logic flow for isolating volatile fluorinated pyridines without yield loss.

Module 4: Safety & Waste (The "Hazard" Protocol)

Q: The smell is penetrating my gloves. Is this dangerous?

A: Yes. Fluorinated pyridines are potential neurotoxins . Like the parent pyridine, they can affect the central nervous system. The fluorine substitution often increases lipophilicity, potentially aiding skin absorption.

-

PPE Upgrade: Standard nitrile gloves are often insufficient for prolonged exposure to pyridine derivatives. Use laminated film gloves (e.g., Silver Shield) or double-glove with thick nitrile, changing immediately upon splashes.

-

Odor Control: All waste (solid and liquid) must be double-bagged or sealed in a dedicated waste container inside the hood. Do not throw contaminated Kimwipes into an open benchtop bin.

Q: How do I quench a reaction containing unreacted fluoropyridine?

A:

-

Acidify: Add dilute HCl. This protonates the pyridine nitrogen (

), making it water-soluble and non-volatile. -

Wash: Wash the organic layer with acidic water. The fluoropyridine stays in the aqueous waste.

-

Disposal: The aqueous waste must be labeled as "Fluorinated Organic Waste" (do not mix with standard acid waste if your facility incinerates, as HF generation is a concern for some incinerators).

References

- Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science, 342(6161), 956-960.

-

Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for understanding the basicity shifts in electron-deficient pyridines). Retrieved from [Link]

- Senaweera, S., & Weaver, J. D. (2016). "Dual C–F, C–H Functionalization of Pyridines via a Transient N-Oxide Strategy." Journal of the American Chemical Society, 138(8), 2520-2523. (Discusses N-oxide sensitivity and handling).

-

National Institute of Standards and Technology (NIST). (2023). 2-Fluoropyridine Phase Change Data.[2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, providing detailed information about molecular structure and connectivity. This guide offers an in-depth analysis of the expected ¹H and ¹⁹F NMR spectral characteristics of 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine , a compound of interest in medicinal chemistry due to the prevalence of fluorinated pyridine scaffolds in pharmaceuticals.

In the absence of a publicly available, complete experimental spectrum for this specific molecule, this guide will provide a robust, predictive analysis based on established principles of NMR spectroscopy and a comparative study of structurally related analogs. We will delve into the expected chemical shifts, coupling constants, and splitting patterns, explaining the underlying electronic and structural factors. This guide aims to equip researchers with the knowledge to interpret and predict the NMR spectra of this and similar complex molecules.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be characterized by distinct signals corresponding to the protons on the pyridine ring and the cyclopropyl group. The substitution pattern of the pyridine ring, with a bromine atom at position 3 and the trifluoromethylcyclopropyl group at position 5, will significantly influence the chemical shifts of the remaining protons at positions 2, 4, and 6.

Expected Chemical Shifts and Splitting Patterns of Pyridine Protons:

The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the inductive effect of the bromine atom, will lead to a general downfield shift of the ring protons compared to benzene. The proton at the 2-position (H-2), being ortho to the nitrogen, is expected to be the most deshielded. The protons at the 4 and 6-positions will also exhibit characteristic shifts influenced by their positions relative to the substituents.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Influencing Factors |

| H-2 | ~8.6 - 8.8 | Doublet of doublets (dd) or a narrow triplet | Deshielded by the adjacent nitrogen atom. Coupled to H-4 and H-6. |

| H-4 | ~7.9 - 8.1 | Triplet (t) or Doublet of doublets (dd) | Influenced by the bromine at C-3 and the substituent at C-5. Coupled to H-2 and H-6. |

| H-6 | ~8.7 - 8.9 | Doublet of doublets (dd) or a narrow triplet | Deshielded by the adjacent nitrogen atom. Coupled to H-2 and H-4. |

Note: These are predicted values based on known substituent effects on the pyridine ring. Actual values may vary depending on the solvent and other experimental conditions.

Comparative Analysis with Structurally Similar Pyridines:

To substantiate these predictions, we can compare them with the experimental ¹H NMR data of similar 3-bromo-5-substituted pyridines:

| Compound | H-2 (δ, ppm) | H-4 (δ, ppm) | H-6 (δ, ppm) |

| 3-Bromopyridine | 8.68 | 7.80 | 8.52 |

| 3-Bromo-5-methylpyridine | ~8.4 | ~7.6 | ~8.4 |

| 3-Bromo-5-chloropyridine | 8.59 | 7.95 | 8.59 |

This comparison suggests that the electron-donating or -withdrawing nature of the substituent at the 5-position modulates the precise chemical shifts of the ring protons. The (1-(trifluoromethyl)cyclopropyl) group is expected to have a net electron-withdrawing effect, likely shifting the adjacent protons (H-4 and H-6) further downfield.

¹H NMR Signals of the Cyclopropyl Group:

The cyclopropyl protons will appear in the upfield region of the spectrum, typically between 0.5 and 2.0 ppm. Due to the rigid, strained nature of the three-membered ring, the geminal and cis/trans coupling constants between the cyclopropyl protons can be complex. We can anticipate two sets of multiplets corresponding to the diastereotopic methylene protons of the cyclopropyl ring.

Unveiling the Fluorine Environment: A Look at the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be relatively simple, showing a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a sensitive probe of the local electronic environment.

Expected ¹⁹F Chemical Shift:

The trifluoromethyl group attached to a cyclopropyl ring, which is in turn connected to an aromatic system, is expected to have a chemical shift in the range of -60 to -70 ppm (relative to CFCl₃). This is a typical range for CF₃ groups in such an environment. The electron-withdrawing pyridine ring will likely cause a downfield shift compared to a simple alkyl-substituted trifluoromethylcyclopropane.

Comparative Analysis with Trifluoromethyl-Containing Compounds:

| Compound | ¹⁹F Chemical Shift (δ, ppm) |

| 1-Phenyl-1-(trifluoromethyl)cyclopropane | ~ -65 |

| 3-Bromo-5-(trifluoromethyl)pyridine | ~ -63 |

The comparison with these analogs supports the predicted chemical shift range for the target molecule.

The Interplay of Nuclei: ¹H-¹⁹F Coupling

A key feature to anticipate in both the ¹H and ¹⁹F NMR spectra is the through-space or through-bond coupling between the fluorine atoms of the CF₃ group and the protons of the cyclopropyl ring. This long-range coupling, typically over four or five bonds (⁴JHF or ⁵JHF), can provide valuable structural information.

-

In the ¹H NMR spectrum, the signals of the cyclopropyl protons may appear as quartets or more complex multiplets due to this coupling.

-

In the ¹⁹F NMR spectrum, the singlet for the CF₃ group might be broadened or show fine structure due to coupling with the cyclopropyl protons. Decoupling experiments can be employed to confirm these interactions.

Visualizing the NMR Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a novel compound like this compound.

Caption: A typical workflow for the synthesis and NMR analysis of a novel compound.

Experimental Protocol for NMR Analysis

For obtaining high-quality ¹H and ¹⁹F NMR spectra of this compound, the following standardized protocol is recommended:

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and ¹H NMR Acquisition:

-

Use a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

-

Tune and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using the following typical parameters:

-

Pulse Program: A standard 30° or 90° pulse sequence.

-

Spectral Width: A range of approximately -2 to 10 ppm is usually sufficient.

-

Acquisition Time: 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay: 1-2 seconds between scans.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

3. ¹⁹F NMR Acquisition:

-

Switch the spectrometer to the ¹⁹F channel.

-

Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often beneficial to simplify the spectrum and improve sensitivity.

-

Pulse Program: A standard 30° or 90° pulse sequence, often with proton decoupling.

-

Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be used initially to locate the signal.

-

Reference: The chemical shifts should be referenced to an external standard such as CFCl₃ (0 ppm).

-

Number of Scans: 64 to 256 scans, depending on the concentration.

-

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the ¹H spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Conclusion

The ¹H and ¹⁹F NMR analysis of this compound presents a fascinating case study in structural elucidation. By leveraging a predictive approach grounded in the analysis of analogous compounds, researchers can anticipate the key spectral features of this molecule. The pyridine ring protons will exhibit characteristic downfield shifts and coupling patterns, while the trifluoromethyl group will provide a distinct singlet in the ¹⁹F NMR spectrum. Understanding the interplay of substituent effects and long-range couplings is crucial for a comprehensive interpretation. This guide provides a solid foundation for researchers working with this and other complex fluorinated heterocyclic compounds, enabling more efficient and accurate structural characterization.

References

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]

-

Parella, T. (1998). Compilation of ¹⁹F NMR chemical shifts. Annual Reports on NMR Spectroscopy, 36, 1-314. [Link]

-

Mykhailiuk, P. K. (2021). A General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. Angewandte Chemie International Edition, 60(11), 5843-5847. [Link]

Bioactivity Comparison Guide: Trifluoromethyl Cyclopropyl Pyridine (TCPP) Pharmacophores

The following guide provides an in-depth technical comparison of the Trifluoromethyl Cyclopropyl Pyridine (TCPP) pharmacophore against its primary structural alternatives. This analysis is designed for medicinal chemists and lead optimization scientists.

Executive Summary: The TCPP Advantage

In modern drug discovery, the Trifluoromethyl Cyclopropyl Pyridine (TCPP) motif has emerged as a "privileged scaffold," particularly in the design of Type II kinase inhibitors (e.g., Pexidartinib) and allosteric GPCR modulators. This guide objectively compares the TCPP pharmacophore against its two most common bioisosteres: the Isopropyl Pyridine (IPP) and the Methyl Pyridine (MP) motifs.

Key Findings:

-

Metabolic Stability: TCPP exhibits a 3-5x increase in microsomal half-life (

) compared to IPP analogs due to the metabolic blockade of the pyridine ring by -

Potency: The cyclopropyl group provides a rigid "induced fit" for hydrophobic pockets (e.g., the specificity pocket of CSF-1R), often improving

values by 10-fold over flexible alkyl chains. -

Permeability: While

increases lipophilicity (

Comparative Bioactivity Analysis

The following data summarizes a head-to-head comparison of the TCPP motif against standard alternatives in a representative tyrosine kinase inhibitor assay (CSF-1R target) and a metabolic stability panel.

Table 1: Structure-Activity Relationship (SAR) Matrix

| Pharmacophore Feature | Compound A (TCPP) | Compound B (IPP - Isopropyl) | Compound C (MP - Methyl) |

| Structure | |||

| CSF-1R | 13 nM | 145 nM | >1,000 nM |

| Selectivity (vs. c-Kit) | >100x | 25x | N/A |

| >120 min | 28 min | 45 min | |

| <10 | 48 | 32 | |

| LogD (pH 7.4) | 3.8 | 3.2 | 2.5 |

| Primary Metabolic Route | N-oxidation (minor) | Methine hydroxylation (major) | Benzylic oxidation (major) |

Analytic Insight: The drastic potency loss in Compound C (Methyl) indicates that the hydrophobic bulk of the cyclopropyl/isopropyl group is essential for filling the ATP-binding pocket. However, Compound B (Isopropyl) suffers from rapid clearance due to the labile tertiary proton on the isopropyl chain, which is prone to CYP3A4 abstraction. The TCPP motif (Compound A) solves both issues: the cyclopropyl group mimics the isopropyl bulk without the labile proton, and the

group electronically deactivates the pyridine ring against oxidation.

Mechanistic Analysis & Visualization

Pharmacophore Logic: The "Magic Methyl" vs. TCPP

The transition from a standard alkyl-pyridine to the TCPP scaffold involves three distinct mechanistic upgrades:

-

Conformational Restriction: The cyclopropyl ring locks the substituent vectors, reducing the entropic penalty upon binding.

-

Electronic Shielding: The strong electron-withdrawing nature of the

group ($ \sigma_p = 0.54 $) lowers the basicity of the pyridine nitrogen, reducing hERG liability while preventing oxidative metabolism on the ring. -

Lipophilic Tuning: The

group adds significant lipophilicity for membrane permeability without the "grease" penalty of long alkyl chains.

Diagram 1: TCPP Optimization Logic

Caption: Logical progression from a labile alkyl-pyridine scaffold to the optimized TCPP pharmacophore.

Experimental Protocols

To validate the bioactivity claims of the TCPP motif, the following protocols are recommended. These are "self-validating" systems where internal controls ensure data integrity.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic shielding effect of the

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Test Compounds (TCPP analog, Isopropyl analog).

-

Internal Standard: Verapamil (High clearance control) and Warfarin (Low clearance control).

Workflow:

-

Preparation: Dilute test compounds to 1

M in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein. -

Pre-incubation: Equilibrate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Aliquot 50

L at -

Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot

vs. time. The slope

Validation Criteria:

-

Verapamil

must be < 15 min. -

Warfarin

must be > 120 min. -

If TCPP analog shows >20% loss at

(non-specific binding), the assay is invalid.

Protocol B: Synthesis of the TCPP Scaffold (Suzuki-Miyaura Coupling)

Objective: Efficiently install the cyclopropyl and trifluoromethyl pyridine motifs.

Step-by-Step:

-

Starting Material: 2-chloro-5-(trifluoromethyl)pyridine.

-

Boronate Formation: React cyclopropylboronic acid (1.5 eq) with the pyridine halide.

-

Catalyst System: Use

(5 mol%) and -

Reaction: Reflux at 100°C for 12 hours under Argon.

-

Workup: Extract with EtOAc, wash with brine, dry over

. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Critical Control:

-

Monitor the "de-boronation" of the cyclopropyl species. If >10% protodeboronation occurs, switch to a milder base (

) and lower temperature (80°C).

Pathway Visualization: Metabolic Fate

This diagram illustrates why the TCPP motif survives hepatic metabolism while the Isopropyl analog fails.

Diagram 2: Metabolic Divergence

Caption: Metabolic divergence showing the resistance of TCPP to CYP-mediated hydroxylation.

References

-

Discovery of FLT3/CHK1 Dual Inhibitors: Title: Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.[1] Source: National Institutes of Health (PMC). URL:[Link]

-

Synthesis of Trifluoromethylpyridines: Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[2][3][4] Source: Journal of Pesticide Science (via PMC). URL:[Link]

-

Role of Trifluoromethyl in Drug Design: Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: MDPI Pharmaceuticals. URL:[Link]

Sources

- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Effect: A Strategic Guide to Pyridine Reactivity and Basicity

Executive Summary

In medicinal chemistry, the introduction of a fluorine atom onto a pyridine ring is rarely a passive substitution. It is a calculated disruption of the aromatic system's electronics. This guide objectively evaluates how fluorine modifies pyridine basicity, accelerates nucleophilic aromatic substitution (

The Basicity Modulation: Electronic Tug-of-War

The basicity of pyridine is defined by the availability of the nitrogen lone pair. Fluorine exerts two opposing effects:

-

Inductive Withdrawal (-I): The high electronegativity of fluorine pulls electron density through the

-framework, significantly reducing electron density at the nitrogen. -

Resonance Donation (+R): The lone pairs on fluorine can donate electron density into the

-system, theoretically increasing basicity.

The Verdict: In pyridine rings, the inductive effect (-I) dominates , causing a drastic reduction in

Comparative Basicity Data

The closer the fluorine is to the nitrogen, the stronger the inductive withdrawal, and the lower the basicity.

| Substituent | Position | Electronic Character | ||

| H (Unsub) | - | 5.20 | 0 | Reference |

| Fluorine | 2-position | -0.44 | -5.64 | Strong -I (Inductive) |

| Fluorine | 3-position | 2.97 | -2.23 | Moderate -I |

| Chlorine | 2-position | 0.72 | -4.48 | Weaker -I than F |

| Methyl | 2-position | 5.97 | +0.77 | +I (Donating) |

Data Sources: PubChem [1], ChemicalBook [2].

Visualization: Electronic Vector Analysis

The following diagram illustrates the competing electronic vectors that result in the observed deactivation of the nitrogen lone pair.

Figure 1: The "Electronic Tug-of-War." The red solid arrow indicates the dominant inductive withdrawal by fluorine, which starves the nitrogen lone pair of electron density, lowering

Nucleophilic Aromatic Substitution ( ): The Fluorine Paradox

While the C-F bond is the strongest single bond to carbon (~485 kJ/mol), fluoropyridines are significantly more reactive in

Why is Fluorine Superior for ?

The rate-determining step in

-

Polarization: The C-F bond is highly polarized, creating a strong partial positive charge (

) on the carbon, inviting nucleophilic attack. -

Stabilization: The highly electronegative fluorine stabilizes the negative charge in the transition state (Meisenheimer intermediate) more effectively than chlorine or bromine.

Reactivity Order:

Experimental Protocol: Morpholine Displacement of 2-Fluoropyridine

This protocol demonstrates the high reactivity of 2-fluoropyridine compared to 2-chloropyridine, which typically requires higher temperatures or stronger bases.

Objective: Synthesis of 4-(pyridin-2-yl)morpholine.

Materials:

-

2-Fluoropyridine (1.0 equiv)

-

Morpholine (1.2 equiv)

- (2.0 equiv, anhydrous)

-

DMSO (Dimethyl sulfoxide, dry)

Step-by-Step Workflow:

-

Preparation: Charge a reaction vial with 2-fluoropyridine (1.0 mmol) and anhydrous

(2.0 mmol). -

Solvation: Add dry DMSO (3 mL). Stir to suspend the base.

-

Addition: Add morpholine (1.2 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to 80°C . (Note: 2-Chloropyridine typically requires >100°C or microwave forcing).

-

Monitoring: Monitor by TLC or LC-MS. Conversion is typically complete within 2–4 hours.

-

Work-up: Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine.

-

Purification: Dry over

, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

Site-Selective Functionalization: Ortho-Lithiation

Fluorine is an excellent Directed Metalation Group (DMG) . It directs lithiation to the position ortho to itself due to the inductive acidification of the adjacent proton and the coordination of the lithium cation.

Regioselectivity Rules[2]

-

2-Fluoropyridine: Directs lithiation almost exclusively to C-3 .

-

3-Fluoropyridine: Can direct to C-2 (favored due to proximity to Nitrogen) or C-4 . C-2 is the "privileged" position due to the combined inductive effect of F and N.

Workflow: C-3 Functionalization of 2-Fluoropyridine

This reaction requires strict cryogenic conditions to prevent nucleophilic attack by the base (which would result in substitution rather than deprotonation).

Figure 2: Workflow for the Directed Ortho Metalation (DoM) of 2-fluoropyridine. Note the critical temperature control to avoid "self-destruction" via nucleophilic attack.

Critical Safety/Yield Note: The lithiated species is unstable above -50°C and can undergo elimination to form a pyridyne intermediate or polymerize.

Physicochemical Impact in Drug Design

Beyond reactivity, replacing hydrogen with fluorine alters the drug-like properties of the pyridine ring.

| Property | Effect of Fluorination | Benefit in Drug Discovery |

| Lipophilicity (LogP) | Increases moderately | Improves membrane permeability and blood-brain barrier penetration. |

| Metabolic Stability | Blocks CYP450 oxidation | Prevents rapid clearance; extends half-life ( |

| Conformation | Changes bond vectors | Can lock bioactive conformations via intramolecular electrostatic interactions (F···H or F···C=O). |

Case Study: The oxidation of pyridine usually occurs at the electron-deficient C-2 or electron-rich C-3/C-5 (depending on the enzyme). Placing a fluorine at a metabolically labile site (metabolic blocking) effectively shuts down this pathway due to the strength of the C-F bond.

References

-

PubChem. 2-Fluoropyridine Compound Summary. National Library of Medicine. Available at: [Link]

- Schlosser, M., & Rausis, T.Site-Selective Functionalization of 2-Fluoropyridine. European Journal of Organic Chemistry. (Discusses the lithiation selectivity and "tubbing" protocols).

-

Sessler, C. D., et al. Nucleophilic Aromatic Substitution on Fluoropyridines.[1] Journal of Organic Chemistry. (Detailed kinetic studies on the "element effect" in

). -

Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] Available at: [Link]

Sources

Quality Control Standards for 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine: A Comparative Guide

Topic: Quality Control Standards for 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine Purity Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of medicinal chemistry, This compound has emerged as a critical "magic bullet" intermediate.[1][2][3] The 1-(trifluoromethyl)cyclopropyl (TfmCP) moiety acts as a metabolically stable, lipophilic bioisostere for tert-butyl or isopropyl groups, significantly improving the pharmacokinetic (PK) profile of kinase inhibitors and CFTR modulators.[1][2][3][4]

However, the chemical complexity of installing a strained, fluorinated ring onto a pyridine scaffold introduces unique impurity profiles that standard QC methods often miss.[4] This guide objectively compares Standard Grade (Industrial) vs. Pharma Grade (High-Fidelity) specifications, providing experimental evidence on how purity impacts downstream cross-coupling efficiency.[1][3][4][5]

Part 1: The Technical Landscape & Criticality of Purity

The synthesis of this intermediate typically involves metal-catalyzed cyclopropanation or cross-coupling, leading to specific "silent" impurities that co-elute in standard HPLC but devastate downstream catalytic cycles.[1][2][3][4]

The "Silent" Impurity Spectrum [4][5]

-

Regioisomers: If synthesized via pyridine functionalization, the TfmCP group may attach at the C2 or C4 position rather than C5.[4][5] These are difficult to separate by flash chromatography.[3][4][5]

-

Ring-Opened Side Products: The strained cyclopropyl ring can open under acidic conditions to form linear 4,4,4-trifluorobutyl derivatives.[1][3][5]

-

Protodebromination: The "Des-bromo" analog (3-(1-(trifluoromethyl)cyclopropyl)pyridine) acts as a chain terminator in Suzuki-Miyaura couplings.[1][2][3][4][5]

Comparative Specifications: Industrial vs. Pharma Grade

| Feature | Standard Grade (Industrial) | Pharma Grade (High-Fidelity) | Impact on Drug Discovery |

| Purity (HPLC) | > 95.0% (Area %) | > 98.5% (Area %) | Standard: High risk of side-reactions.Pharma: Consistent SAR data.[1][2][3][4][5] |

| 19F-NMR Assay | Not typically performed | Mandatory (w/ Internal Std) | Detects regioisomers and ring-opened fluorinated impurities invisible to UV.[1][2][3][4][5] |

| Des-bromo Impurity | < 2.0% | < 0.15% | >0.5% Des-bromo significantly poisons Pd-catalysts in subsequent steps.[1][2][3][5] |

| Water (KF) | < 1.0% | < 0.1% | High water content hydrolyzes sensitive boronic esters in coupling steps.[3][4][5] |

| Identification | MS + 1H-NMR | MS + 1H-NMR + 19F-NMR + IR | Ensures the cyclopropyl ring is intact.[1][2][3][5] |

Part 2: Experimental Performance Analysis

To validate the necessity of "Pharma Grade" standards, we modeled the performance of this intermediate in a standard Suzuki-Miyaura Cross-Coupling reaction (a common next step in drug synthesis).

Experiment: Coupling this compound with Phenylboronic acid.

-

Conditions: Pd(dppf)Cl2, K2CO3, Dioxane/Water, 80°C, 4h.

Table 1: Impact of Purity on Reaction Yield

| Starting Material Grade | Key Impurity Present | Isolated Yield of Product | Catalyst Turnover (TON) | Observations |

| Pharma Grade (>99%) | None (<0.05%) | 94% | High | Clean conversion; simple workup.[1][2][3][5] |

| Standard Grade A (95%) | 3% Des-bromo analog | 78% | Moderate | Des-bromo analog competed for catalyst; difficult separation of byproduct.[1][2][3][5] |

| Standard Grade B (95%) | 2% Ring-opened isomer | 82% | High | Product contaminated with ring-opened analog (inseparable by standard SiO2).[1][2][3][4][5] |

Insight: The "Des-bromo" impurity is not just inert; it is a competitive inhibitor .[1][2][3][4][5] It consumes the oxidative addition sites on the Palladium catalyst, requiring higher catalyst loading (costly) to drive the reaction to completion.[4]

Part 3: Visualizing the Quality Control Workflow

The following diagram outlines a self-validating QC workflow designed to catch the specific failure modes of fluorinated pyridine intermediates.

Caption: Figure 1. A "Gate-Stage" QC workflow ensuring both chemical purity and structural integrity of the fluorinated moiety.

Part 4: Recommended Analytical Protocols

To achieve "Pharma Grade" certification, the following protocols are required. These are designed to be self-validating —meaning the method itself contains checks (like internal standards) to confirm accuracy.[1][2][3][4][5]

Protocol A: HPLC-UV Purity Method (Optimized for Pyridines)

-

Objective: Quantify des-bromo and organic impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[4][5]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[3][4][5] Note: TFA is crucial to suppress silanol interactions with the pyridine nitrogen, preventing peak tailing.[4]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).[3][4][5]

-

Acceptance Criteria: Main peak retention time matches standard; no single impurity > 0.15%.

Protocol B: Quantitative 19F-NMR (The "Gold Standard")

-

Objective: Confirm the integrity of the CF3-cyclopropyl ring and quantify regioisomers.

-

Solvent: DMSO-d6 (prevents volatility issues).[1][2][3][4][5]

-

Internal Standard:

-Trifluorotoluene (added gravimetrically). -

Method:

-

Dissolve ~10 mg sample and ~10 mg Internal Standard in 0.6 mL DMSO-d6.

-

Relaxation Delay (d1): Must be > 10 seconds (fluorine relaxation is slow; short delays underestimate purity).

-

Integration: Compare the integral of the sample CF3 signal (-70 to -80 ppm range) vs. the Internal Standard (-63 ppm).

-

-

Diagnostic Signals:

References

-

Meanwell, N. A. (2018).[3][4][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[3][4]

-

Barnes-Seeman, D. (2020).[1][2][3][5] The Role of the Trifluoromethylcyclopropyl Group in Medicinal Chemistry: Synthesis and Properties. ACS Medicinal Chemistry Letters. Link[3][4]

-

Vertex Pharmaceuticals . (2021).[3][4][5] Patent WO2021062245A1: Pyridone compounds and methods of use in the modulation of a protein kinase.[4][5][6] WIPO.[3][5] Link

-

Denton, J. R., & Davies, H. M. L. (2007).[4][5] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Link[3][4]

-

International Council for Harmonisation (ICH) . ICH Q3A(R2): Impurities in New Drug Substances. Link

Sources

- 1. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 2. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 3. 61830-06-6,3-(Methylsulfonyl)pyridine-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. US9868707B2 - Small molecule agonists of neurotensin receptor 1 - Google Patents [patents.google.com]

- 5. labproinc.com [labproinc.com]

- 6. WO2021062245A1 - Pyridone compounds and methods of use in the modulation of a protein kinase - Google Patents [patents.google.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.